

# Spectroscopic Profile of 1-Butyl-4-methylpiperidine: A Technical Overview

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## Compound of Interest

Compound Name: 4-Butyl-2-methylpiperidine

Cat. No.: B15264329

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Disclaimer: Spectroscopic data for **4-Butyl-2-methylpiperidine** is not readily available in public databases. This document provides a comprehensive spectroscopic analysis of a close structural isomer, 1-Butyl-4-methylpiperidine, to serve as a reference for researchers and scientists in the field of drug development and chemical analysis.

This technical guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-butyl-4-methylpiperidine. The information is presented in a structured format to facilitate easy interpretation and comparison. Detailed experimental protocols and a visual workflow of the spectroscopic analysis process are also provided.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-butyl-4-methylpiperidine.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 1-Butyl-4-methylpiperidine

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Data not available

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 1-Butyl-4-methylpiperidine

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	Data not available

Table 3: IR Spectroscopic Data for 1-Butyl-4-methylpiperidine

Wavenumber ( $\text{cm}^{-1}$ )	Interpretation
Data not available	Data not available

Table 4: Mass Spectrometry Data for 1-Butyl-4-methylpiperidine

m/z	Ion	Predicted Collision Cross Section (CCS) ( $\text{\AA}^2$ )
156.17468	$[\text{M}+\text{H}]^+$	138.3
178.15662	$[\text{M}+\text{Na}]^+$	143.1
154.16012	$[\text{M}-\text{H}]^-$	139.5
173.20122	$[\text{M}+\text{NH}_4]^+$	158.2
194.13056	$[\text{M}+\text{K}]^+$	141.8
138.16466	$[\text{M}+\text{H}-\text{H}_2\text{O}]^+$	131.9
200.16560	$[\text{M}+\text{HCOO}]^-$	156.9
214.18125	$[\text{M}+\text{CH}_3\text{COO}]^-$	179.3
176.14207	$[\text{M}+\text{Na}-2\text{H}]^-$	142.3
155.16685	$[\text{M}]^+$	135.2
155.16795	$[\text{M}]^-$	135.2

Note: The predicted Collision Cross Section (CCS) values are calculated using CCSbase.[\[1\]](#)

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above, based on common practices for analyzing piperidine derivatives.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra for similar compounds are typically recorded on a 400 MHz spectrometer for  $^1\text{H}$  NMR and 100 MHz for  $^{13}\text{C}$  NMR.[2] The sample is usually dissolved in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[2]

### 2.2. Infrared (IR) Spectroscopy

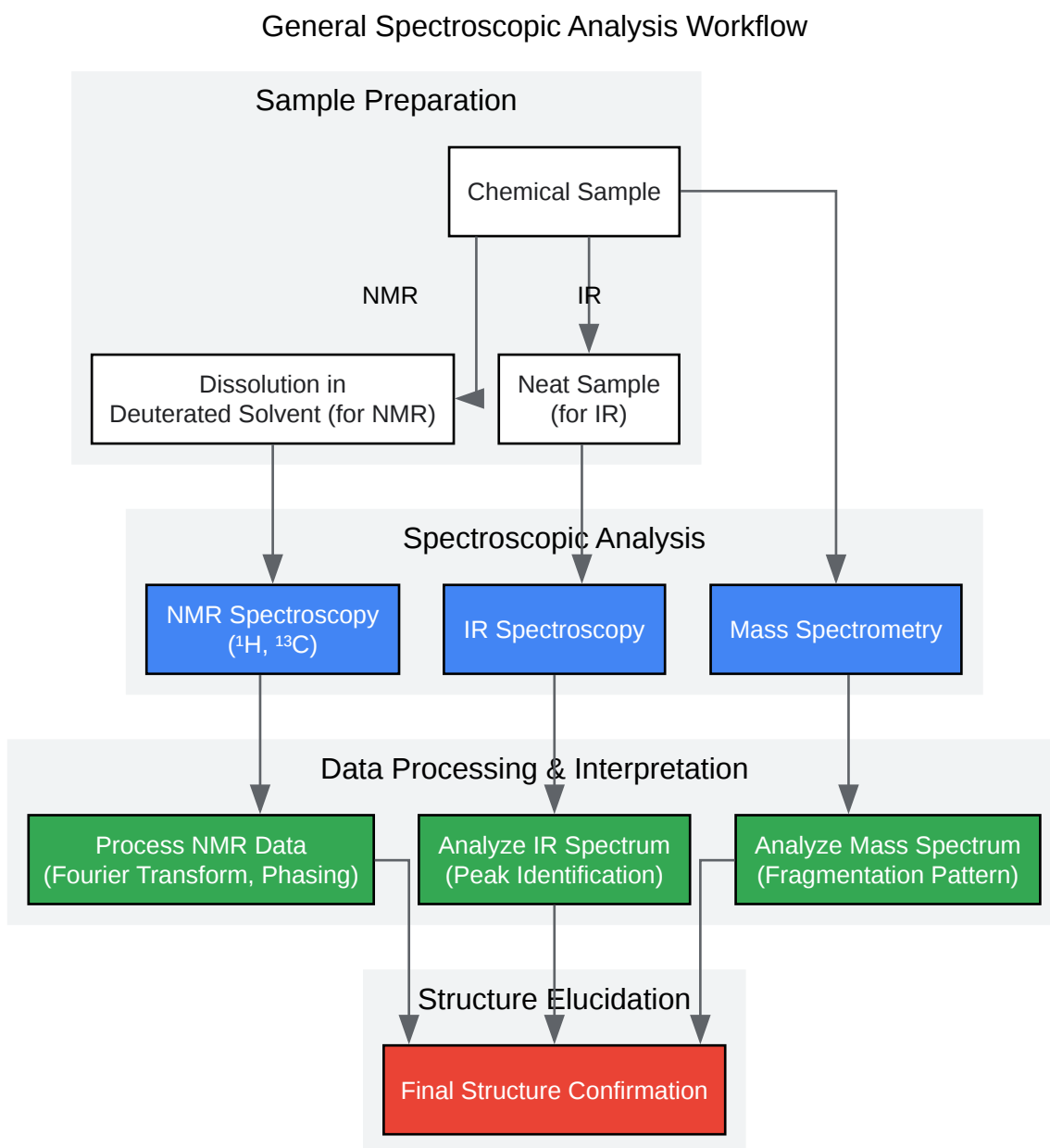
The IR spectrum for 1-butyl-4-methylpiperidine was obtained using the Attenuated Total Reflectance (ATR) technique on a neat sample (without solvent).[3] The data is typically collected over a range of  $4000\text{--}400\text{ cm}^{-1}$ .

### 2.3. Mass Spectrometry (MS)

Mass spectrometry data is generally acquired using a gas chromatography-mass spectrometry (GC-MS) system. The predicted collision cross-section values for various adducts of 1-butyl-4-methylpiperidine have been calculated.[1]

## Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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## References

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